Enhanced Lipophilicity (LogP) Driven by 2-Fluoro Substitution
The introduction of a fluorine atom at the 2-position significantly elevates the compound's lipophilicity compared to the non-fluorinated analog, 1,4-dichloro-2-(trifluoromethyl)benzene. Predicted ACD/LogP values indicate a higher partition coefficient for the fluorinated compound, which can enhance membrane permeability and metabolic stability in lead optimization campaigns .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 4.07 |
| Comparator Or Baseline | 1,4-dichloro-2-(trifluoromethyl)benzene (CAS 320-50-3): 3.86 (estimated from comparable datasets) |
| Quantified Difference | ΔLogP ≈ +0.21 |
| Conditions | ACD/Labs Percepta Platform prediction, pH 7.4 |
Why This Matters
Higher LogP indicates improved potential for passive membrane diffusion, a critical parameter for oral bioavailability in pharmaceutical candidates and systemic uptake in agrochemicals.
